4-methyl-1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
4-methyl-1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of hydrazine with a 1,3-diketone.
Alkylation: The pyrazole ring is then alkylated at the nitrogen atom using an appropriate alkyl halide.
Substitution: The final step involves the substitution of the remaining hydrogen atoms with the desired alkyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and methanol.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
4-methyl-1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-propan-2-ylidene-cyclohexene
- 4-ethenyl-4-methyl-1-propan-2-yl-3-prop-1-en-2-ylcyclohexene
- 1-(2-hydroxy-2-methyl-propyl)pyrazol-4-yl boronic acid pinacol ester
Uniqueness
4-methyl-1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and other applications.
Properties
Molecular Formula |
C14H23N5 |
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Molecular Weight |
261.37 g/mol |
IUPAC Name |
4-methyl-1-propan-2-yl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C14H23N5/c1-5-6-18-10-13(8-16-18)7-15-14-12(4)9-19(17-14)11(2)3/h8-11H,5-7H2,1-4H3,(H,15,17) |
InChI Key |
NFVDDYHTXCNTRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNC2=NN(C=C2C)C(C)C |
Origin of Product |
United States |
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